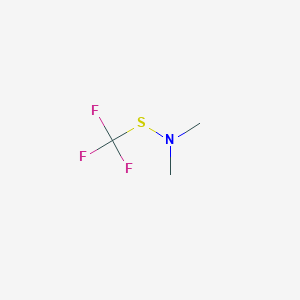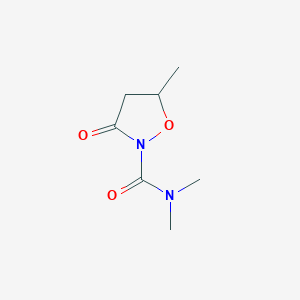![molecular formula C11H16O3 B14536462 6-Ethyl-7-methyl-2-oxaspiro[4.4]nonane-1,3-dione CAS No. 61983-56-0](/img/structure/B14536462.png)
6-Ethyl-7-methyl-2-oxaspiro[4.4]nonane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-7-methyl-2-oxaspiro[4.4]nonane-1,3-dione is a chemical compound known for its unique spirocyclic structure. This compound is part of the oxaspiro family, characterized by a spiro-connected oxane ring and a dione group. Its molecular formula is C10H16O3, and it has a molecular weight of 184.23 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-7-methyl-2-oxaspiro[4.4]nonane-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable lactone with an aldehyde or ketone in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-7-methyl-2-oxaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione group to diols or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethyl-7-methyl-2-oxaspiro[4.4]nonane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-7-methyl-2-oxaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its spirocyclic structure allows it to fit into enzyme active sites, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with similar structural features.
1,3-Dioxo-2-oxaspiro[4.4]nonane: Shares the oxaspiro structure but differs in substituents.
Uniqueness
6-Ethyl-7-methyl-2-oxaspiro[4.4]nonane-1,3-dione is unique due to its specific ethyl and methyl substituents, which can influence its reactivity and interactions with other molecules. These substituents can enhance its stability and solubility, making it a valuable compound in various applications.
Properties
CAS No. |
61983-56-0 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
9-ethyl-8-methyl-2-oxaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c1-3-8-7(2)4-5-11(8)6-9(12)14-10(11)13/h7-8H,3-6H2,1-2H3 |
InChI Key |
QBNLRXJYOVLMPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCC12CC(=O)OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14536387.png)



![Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate](/img/structure/B14536411.png)


![N-{4-[2-(Naphtho[2,3-d][1,3]thiazol-2-yl)ethenyl]phenyl}-N'-phenylurea](/img/structure/B14536420.png)

![N-Ethyl-2-methylbicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B14536442.png)
![7,9-Diethyl-6,7,8,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14536447.png)



